13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
“13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Key steps may include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Functional Group Introduction: Introduction of the difluoromethyl, methyl, nitrophenyl, and thia groups through selective reactions.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include:
Catalysis: Use of catalysts to enhance reaction efficiency.
Green Chemistry: Implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thia and methyl groups.
Reduction: Reduction of the nitrophenyl group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the tetracyclic core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation Products: Formation of sulfoxides or sulfones from the thia group.
Reduction Products: Formation of amines from the nitrophenyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst or ligand in organic reactions.
Biology
Pharmacology: Investigation of its potential as a drug candidate due to its unique structure and functional groups.
Biochemical Probes: Use as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: Exploration of its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry
Materials Science:
Agriculture: Use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of “13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalation into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: can be compared with other tetracyclic compounds with similar functional groups.
Uniqueness
Structural Complexity: The unique combination of functional groups and tetracyclic structure sets it apart from other compounds.
Biological Activity: Its potential biological activity and applications in various fields highlight its uniqueness.
Properties
Molecular Formula |
C18H10F2N6O2S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
13-(difluoromethyl)-11-methyl-4-(2-nitrophenyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C18H10F2N6O2S/c1-8-6-10(15(19)20)22-18-12(8)13-14(29-18)17-23-16(24-25(17)7-21-13)9-4-2-3-5-11(9)26(27)28/h2-7,15H,1H3 |
InChI Key |
VEESCOHRXSJACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=CC=C5[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
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